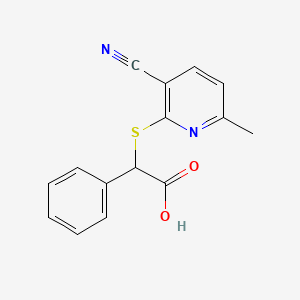
2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid” is a chemical compound with the CAS Number: 309279-80-9 . It has a molecular weight of 208.24 . The IUPAC name for this compound is [(3-cyano-6-methyl-2-pyridinyl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2S/c1-6-2-3-7(4-10)9(11-6)14-5-8(12)13/h2-3H,5H2,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.24 .Scientific Research Applications
Photovoltaic Applications
Organic sensitizers, including compounds structurally related to 2-((3-cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid, have been developed for solar cell applications. These sensitizers, designed with donor, electron-conducting, and anchoring groups, exhibit high incident photon to current conversion efficiency when anchored onto TiO2 film. Photovoltaic performance data from an electrolyte composition study demonstrated significant conversion efficiency under standard sunlight conditions, showcasing the potential of these compounds in enhancing solar cell performance (Sanghoon Kim et al., 2006).
Metal Complex Synthesis
The synthesis of metal complexes using ligands derived from compounds similar to 2-((3-cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid has been explored. For example, a study on the synthesis and structural assessment of metal complexes with thio ligands derived from pyridin-2-yl compounds demonstrated the potential of these complexes in various applications, including catalysis and materials science (A. Castiñeiras et al., 2018).
Anticancer Research
New 2-phenylpyridine Au(III) complexes with various thiolate ligands have been synthesized and characterized for their potential in anticancer research. The study revealed that these complexes exhibit more cytotoxicity against human leukemia and mouse tumor cell lines than cisplatin, a clinically used chemotherapy drug. This research highlights the potential therapeutic applications of gold complexes with thiolate ligands derived from pyridin-2-yl compounds (D. Fan et al., 2003).
Material Science
Compounds structurally related to 2-((3-cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid have been utilized in material science, particularly in the synthesis of novel organic materials. For instance, the development of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives showcases the versatility of these compounds in creating materials with potential industrial applications, including photoelectronic devices (S. Shafi et al., 2021).
Future Directions
Thiophene-based analogs, which this compound is a part of, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there could be future research directions exploring the biological activities of this compound.
properties
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-7-8-12(9-16)14(17-10)20-13(15(18)19)11-5-3-2-4-6-11/h2-8,13H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUIDMPGQWTGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2719535.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2719538.png)
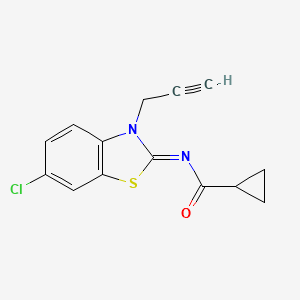
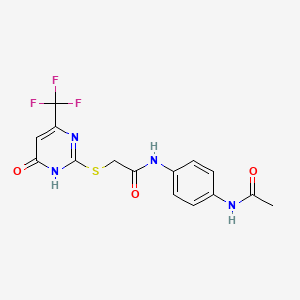
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)
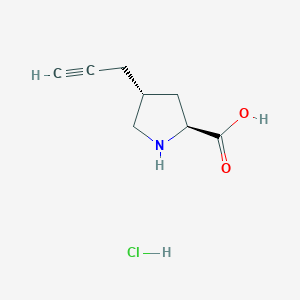
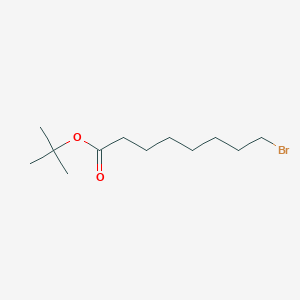
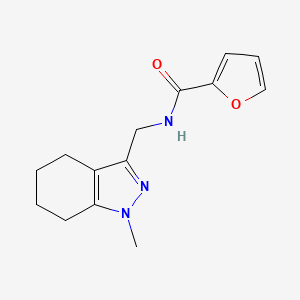
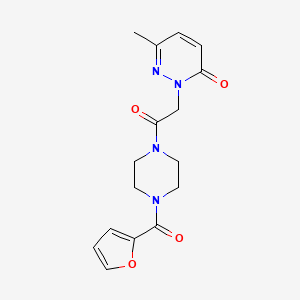
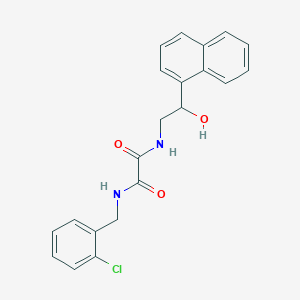
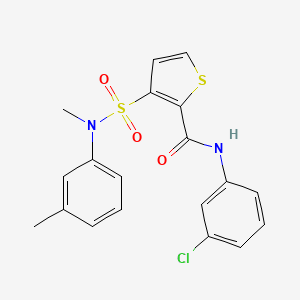
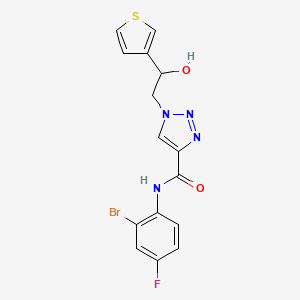
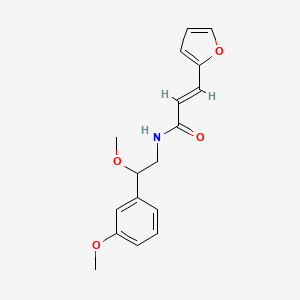
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)